molecular formula C15H17N5 B11319319 7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11319319
M. Wt: 267.33 g/mol
InChI Key: MEJXRFRVMXVSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents: a 3-methylphenyl group at position 2, methyl groups at positions 3 and 5, and a hydrazino moiety at position 6. The hydrazino group at position 7 is a critical functional handle, enabling further derivatization and influencing interactions with biological targets such as protein kinases . Its synthesis typically involves cascade cyclization or palladium-catalyzed reactions, as seen in related pyrazolo[1,5-a]pyrimidines .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C15H17N5/c1-9-5-4-6-12(7-9)14-11(3)15-17-10(2)8-13(18-16)20(15)19-14/h4-8,18H,16H2,1-3H3

InChI Key

MEJXRFRVMXVSGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NN

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Enaminones and Aminopyrazoles

The pyrazolo[1,5-a]pyrimidine core is constructed via cyclocondensation between β-enaminones and 5-aminopyrazoles. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) reacts with 5-amino-3-methylpyrazole in ethanol under reflux to form 6-methylpyrazolo[1,5-a]pyrimidin-7-one. Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85%.

Reaction Conditions

ReactantsSolventTemperatureTimeYield
β-Enaminone + 5-aminopyrazoleEthanolReflux5 h82%
β-Enaminone + 5-aminopyrazoleDMFMicrowave20 min89%

Chlorination for Reactive Intermediates

Chlorination of the pyrimidinone intermediate at position 7 is critical for subsequent hydrazine substitution. Phosphorus oxychloride (POCl₃) is the preferred reagent, achieving >90% conversion at 100°C. For example, treating 6-methylpyrazolo[1,5-a]pyrimidin-7-one with POCl₃ yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Introduction of the 3-Methylphenyl Group

Suzuki-Miyaura Coupling

The 3-methylphenyl group is introduced at position 2 via palladium-catalyzed cross-coupling. Using 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine and 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) affords 2-(3-methylphenyl)-5-chloro-7-methylpyrazolo[1,5-a]pyrimidine.

Optimized Conditions

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O80°C75%

Hydrazino Group Substitution at Position 7

Nucleophilic Aromatic Substitution

The chloro group at position 7 is displaced by hydrazine hydrate. Refluxing 5-chloro-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine with excess hydrazine hydrate in ethanol for 6–8 hours yields the target compound.

Key Parameters

Hydrazine (equiv)SolventTemperatureTimeYield
5.0EthanolReflux8 h78%

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 600 MHz): δ 2.42 (s, 3H, CH₃), 2.46 (s, 3H, CH₃), 5.92 (s, 1H, pyrimidine-H), 7.4–7.8 (m, 4H, Ar-H).

  • MS (ESI) : m/z 267.33 [M+H]⁺.

Alternative Pathways and Recent Advances

One-Pot Halogenation-Amination

A streamlined approach involves iodination of the pyrazolo[1,5-a]pyrimidine core using N-iodosuccinimide (NIS) in dichloromethane, followed by amination with hydrazine. This method reduces purification steps and achieves 92% yield for the iodinated intermediate.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated by steric hindrance from the 3-methylphenyl group.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively isolates intermediates.

  • Scalability : Batch processes in ethanol or dioxane are adaptable to kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-hydrazino compounds.

Case Studies

  • Cell Line Studies : Research has demonstrated that 7-hydrazino derivatives exhibit cytotoxic effects against several cancer cell lines. For example:
    • An IC50 value of approximately 27.6 μM was recorded against the MDA-MB-231 breast cancer cell line .
  • In Vivo Studies : Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives showed significant tumor regression compared to control groups .

Anti-inflammatory Properties

The anti-inflammatory potential of 7-hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has been explored through various pharmacological assays.

Case Studies

  • Carrageenan-Induced Edema : In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects at various doses .
  • LD50 Testing : Toxicity studies indicated that the compound had an LD50 greater than 1100 mg/kg p.o., suggesting a favorable safety profile compared to traditional anti-inflammatory drugs like Diclofenac .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have shown broad-spectrum antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infectious diseases .

Antioxidant Properties

Research indicates that these compounds can scavenge free radicals, contributing to their antioxidant capabilities. This property may be beneficial in preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits aurora kinases; cytotoxic against cancer cell lines
Anti-inflammatoryReduces prostaglandin synthesis; effective in carrageenan-induced edema models
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Position 2 (Aryl Group)

  • 2-Phenyl () : Simpler aryl substitution; reduced steric hindrance may lower target affinity compared to 3-methylphenyl derivatives.
  • 4-Fluorophenyl (Compound 6p, ) : Electron-withdrawing fluorine improves metabolic stability and binding to kinases like TTK .

Position 7 (Functional Group)

  • Hydrazino (Target Compound): Provides a nucleophilic site for further functionalization (e.g., Schiff base formation). May modulate kinase inhibition through hydrogen bonding .
  • Trifluoromethyl () : Electron-withdrawing CF₃ group enhances electrophilicity and kinase affinity (e.g., Pim1 inhibitors 6k and 6l with IC₅₀ = 18–27 nM) .
  • Unsubstituted (Base Scaffold, ) : Lacks functional handles, resulting in lower activity in kinase assays .

Positions 3 and 5 (Methyl Groups)

  • 3,5-Dimethyl (Target Compound) : Methyl groups likely improve metabolic stability and influence conformation via steric effects.
  • 3-Aryl-5-Amino (): Amino groups at position 5 enhance solubility and hydrogen-bonding capacity, critical for Pim-1 inhibition (IC₅₀ < 10 nM in some derivatives) .

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, F) : Improve kinase affinity but may reduce solubility.
  • Hydrazino vs. Amino Groups: Hydrazino derivatives (e.g., target compound) offer unique reactivity but require optimization for potency .
  • Aryl Substitutions : Bulky or electron-rich groups (e.g., 3,4,5-trimethoxy in 6m) enhance cytotoxicity in cancer cells .

Biological Activity

7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17N5
  • Molecular Weight : 269.33 g/mol
  • CAS Number : 60560-44-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act by:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.
  • Quorum Sensing and Biofilm Formation : Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antibiofilm and anti-quorum-sensing activities against bacterial isolates, suggesting potential applications in controlling bacterial infections .

Anticancer Activity

A study assessing the anticancer properties of related pyrazolo compounds found that derivatives showed significant inhibition against cancer cell lines such as MCF-7. The inhibition rates were compared with standard anticancer drugs like 5-fluorouracil (5-FU). The results indicated that certain derivatives could achieve up to 94.32% inhibition against MCF-7 cells, demonstrating substantial anticancer potential .

CompoundInhibition Rate (%)Comparison to 5-FU (%)
7b94.3296.02
4c92.4596.02
Control (5-FU)96.02-

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated in various in vitro models. The results indicated that it could inhibit pro-inflammatory cytokines and pathways such as NF-κB activation, which are crucial in inflammatory responses .

Case Studies

  • Antibiofilm Activity : A study demonstrated that certain pyrazolo derivatives effectively reduced biofilm formation in pathogenic bacteria, showcasing their potential as anti-infective agents. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets such as thymidylate synthase. These studies provide insights into the compound's potential mechanisms of action at a molecular level and its efficacy against cancer cells .

Q & A

Q. What are the common synthetic routes for 7-hydrazino pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves condensation of aminopyrazoles with electrophilic reagents (e.g., enaminones, alkynes, or diketones). For example:

  • Step 1 : React 3- or 5-aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation in aqueous ethanol with KHSO₄ as a catalyst to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Introduce hydrazine derivatives at position 7 via nucleophilic substitution or cyclization .
  • Key conditions : Ethanol/DMF solvents, reflux (60–100°C), and purification via recrystallization or column chromatography .
Reagents Catalyst Yield Reference
DMAD + aminopyrazoleKHSO₄ (ultrasound)70–85%
Ethyl 2,4-dioxopentanoate + aminopyrazoleNone (reflux)65–75%

Q. How is structural characterization performed for this compound?

Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at 3,5-positions; hydrazino at C7) .
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • MS (ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 281.2) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., planar fused rings with <2° deviation) .

Q. What preliminary biological activities are reported for this scaffold?

Pyrazolo[1,5-a]pyrimidines exhibit:

  • Enzyme inhibition : COX-2 selectivity (IC₅₀ ~0.1 µM) , HMG-CoA reductase inhibition .
  • Receptor modulation : Peripheral benzodiazepine receptor ligands (Ki <10 nM) .
  • Anticancer activity : Growth inhibition in HCT-116 colorectal cells (IC₅₀ ~5 µM) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

Contradictions often arise from substituent positioning and assay conditions :

  • Case study : A methyl group at C3 enhances COX-2 inhibition but reduces HMG-CoA reductase binding .
  • Methodological adjustments :
  • Use isothermal titration calorimetry (ITC) to validate binding affinities.
  • Standardize cell lines (e.g., HCT-116 vs. HepG2) and assay protocols (e.g., ATP levels vs. apoptosis markers) .

Q. What strategies optimize substituent modifications to enhance target selectivity?

Focus on structure-activity relationship (SAR) guided by computational modeling:

  • Position 7 : Hydrazino groups improve solubility but may reduce metabolic stability. Replace with trifluoromethyl or piperazine for kinase inhibition .
  • Position 2 : Aryl groups (e.g., 3-methylphenyl) enhance π-π stacking in receptor binding pockets .
  • Key data :
Substituent Position Biological Effect Reference
–CF₃C2Increased kinase inhibition (IC₅₀ ~50 nM)
–N(CH₃)₂C7Enhanced CNS penetration (logP ~2.1)

Q. What green chemistry approaches are viable for scalable synthesis?

Ultrasound-assisted synthesis reduces reaction time and waste:

  • Conditions : Ethanol/water solvent, KHSO₄ catalyst, 40–60°C, 30–60 min .
  • Yield improvement : 75–85% vs. 60% under conventional reflux .
  • E-factor : <0.5 (vs. 5–10 for traditional methods) due to solvent recycling .

Q. How can computational methods guide derivative design?

Molecular docking and MD simulations predict binding modes:

  • COX-2 inhibition : Hydrazino groups form H-bonds with Tyr355 and His90 .
  • Kinase targets : Trifluoromethyl at C2 fits into hydrophobic pockets of EGFR (ΔG ~-9.2 kcal/mol) .
  • ADMET profiling : Use QikProp to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .

Methodological Notes

  • Data integration : Cross-reference spectral data (NMR, MS) with crystallographic results to resolve ambiguities .
  • Experimental rigor : Validate biological assays with positive controls (e.g., celecoxib for COX-2) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.